Product packaging for Isopropylcyclopentane(Cat. No.:CAS No. 3875-51-2)

Isopropylcyclopentane

Cat. No.: B043312
CAS No.: 3875-51-2
M. Wt: 112.21 g/mol
InChI Key: TVSBRLGQVHJIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropylcyclopentane is a volatile, branched-chain aliphatic hydrocarbon of significant interest in chemical research and development. Its structure, featuring a cyclopentane ring substituted with an isopropyl group, confers specific physicochemical properties that make it a valuable non-polar solvent and a model compound in various studies. Primary research applications include its use as a reaction medium in organic synthesis, particularly for reactions requiring an inert, non-coordinating solvent with a moderate boiling point. In materials science, it serves as a precursor or a blowing agent in the fabrication of polymeric foams and porous materials. Furthermore, this compound is a compound of interest in petroleum chemistry and geochemistry, where it is studied as a synthetic analog to understand the behavior, reactivity, and catalytic cracking of larger, more complex branched hydrocarbons found in crude oil. Its well-defined structure also makes it a suitable standard for analytical method development in techniques such as gas chromatography (GC) and mass spectrometry (MS). This product is provided as a high-purity material to ensure consistent and reliable results in these specialized research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B043312 Isopropylcyclopentane CAS No. 3875-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSBRLGQVHJIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192029
Record name Isopropylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3875-51-2
Record name Isopropylcyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3875-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYLCYCLOPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropylcyclopentane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD62XB9AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for Isopropylcyclopentane and Its Derivatives

Direct Synthesis Approaches

Direct approaches to isopropylcyclopentane typically involve the formation of the carbon-carbon bond between the isopropyl group and the cyclopentane (B165970) ring on a saturated or near-saturated precursor.

Alkylation Reactions of Cyclopentene (B43876) Derivatives

A significant strategy for synthesizing alkyl-substituted cycloalkanes is the hydro-alkylation of cyclic alkenes. This method introduces an alkyl group and a hydrogen atom across the double bond of a cycloalkene precursor.

A general method for the hydro-alkyl addition to nonactivated carbon-carbon double bonds has been developed utilizing ethylaluminum sesquichloride (Et₃Al₂Cl₃). Current time information in Bangalore, IN.organic-chemistry.orgrsc.orgrsc.org This Lewis acid mediates the reaction, which involves the generation of an alkyl cation from an appropriate precursor. Current time information in Bangalore, IN.organic-chemistry.org The alkyl cation then adds to the alkene, forming an adduct carbenium ion. Current time information in Bangalore, IN.organic-chemistry.org Subsequent hydride transfer from the ethylaluminum sesquichloride to the carbocation yields the final saturated alkane product. Current time information in Bangalore, IN.organic-chemistry.org This reaction has been successfully applied to various alkenes, including cyclic ones like cyclopentene. Current time information in Bangalore, IN.rsc.orgrsc.org In the presence of Et₃Al₂Cl₃, the alkylating agent, such as isopropyl chloroformate, decomposes to form an isopropyl cation and carbon dioxide. harvard.edu This cation adds to the C=C double bond of the alkene. harvard.edu A subsequent hydride transfer from the ethylaluminum sesquichloride leads to the hydroalkyl addition product. harvard.edu

Alkyl chloroformates serve as effective alkylating agents in conjunction with ethylaluminum sesquichloride. chemicalbook.comCurrent time information in Bangalore, IN.organic-chemistry.org The reaction of isopropyl chloroformate with cyclopentene, mediated by Et₃Al₂Cl₃, yields this compound as the major product. Current time information in Bangalore, IN. However, under standard conditions, the yields for cyclic alkenes like cyclopentene can be moderate, with the formation of oligomers as side products. Current time information in Bangalore, IN. The addition of a more effective hydride donor, such as triethylsilane, can favor the desired mono-alkylation product. Current time information in Bangalore, IN.

Table 1: Synthesis of this compound via Hydro-Alkyl Addition

Alkene PrecursorAlkylating AgentCatalyst/MediatorProductYield
CyclopenteneIsopropyl chloroformateEt₃Al₂Cl₃This compoundModerate Current time information in Bangalore, IN.

Data derived from studies on hydro-alkyl additions to cyclic alkenes. Current time information in Bangalore, IN. The yield is described as "moderate" and can be influenced by reaction conditions and the presence of additional hydride donors.

Addition Reactions to Unsaturated Cyclopentane Precursors

Another synthetic route involves addition reactions to unsaturated cyclopentane derivatives. These reactions typically aim to introduce functionality that can then be converted to the desired this compound structure, or they may involve precursors that already contain the necessary carbon skeleton.

The hydrohalogenation of alkenes is a fundamental organic reaction that proceeds via an electrophilic addition mechanism. nih.gov When an unsymmetrical alkene is treated with a hydrogen halide like HCl, the reaction typically follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. nih.gov

In the specific case of the hydrohalogenation of 1-methyl-1-vinylcyclopentane with HCl, the reaction takes an interesting turn involving a carbocation rearrangement. d-nb.infoacademictree.orguniversiteitleiden.nl The initial protonation of the vinyl group's terminal carbon leads to a secondary carbocation. universiteitleiden.nl This secondary carbocation can then undergo a 1,2-alkyl shift, which results in a ring expansion. universiteitleiden.nl This rearrangement transforms the five-membered cyclopentane ring into a more stable six-membered cyclohexane (B81311) ring, ultimately yielding 1-chloro-1,2-dimethylcyclohexane as the product, not a derivative of this compound. d-nb.infoacademictree.org This outcome highlights the importance of considering potential rearrangements in the synthesis of cyclic compounds.

Stereoselective Synthesis of this compound Isomers and Analogs

The stereocontrolled synthesis of substituted cyclopentanes is a significant challenge in organic chemistry due to the flexible nature of the five-membered ring. rsc.org Achieving stereoselectivity is crucial for creating specific isomers of complex molecules, including analogs of this compound that are common in bioactive compounds and natural products. rsc.orgnih.gov

Strategies for achieving stereoselectivity often rely on catalyst-controlled reactions. For instance, palladium-catalyzed reactions are used for the stereoselective synthesis of 1,2-cis-disubstituted cyclopentanes. organic-chemistry.org Organocatalytic domino reactions, such as triple Michael sequences, have been developed to construct highly functionalized cyclopentanes with multiple stereocenters, including quaternary ones, in a single pot with high diastereoselectivity and enantioselectivity. d-nb.infonih.govexlibrisgroup.comnih.gov

For analogs such as 1,3-disubstituted cyclopentanes, which are common motifs in medicinal chemistry, developing rigidified versions is of interest. rsc.orgrsc.org Synthetic strategies towards 2,5-disubstituted bicyclo[2.1.1]hexanes have been developed as rigid analogs of cis- and trans-1,3-disubstituted cyclopentanes, using methods like C-H functionalization to control stereochemistry. rsc.orgrsc.org The stereochemistry of complex analogs like 1,2-dimethyl-3-isopropylcyclopentane has also been a subject of study. acs.org The synthesis of specific isomers, such as the cis and trans forms of 1-ethyl-3-isopropylcyclopentane, depends on controlling the spatial arrangement of the substituents on the cyclopentane ring. pearson.com These advanced methods showcase the toolkit available to chemists for the precise, three-dimensional construction of complex this compound analogs.

Enantiocontrol in Chiral Synthesis

Enantiocontrol in the synthesis of chiral this compound derivatives is crucial for accessing specific stereoisomers, which is often essential for their biological activity or use as chiral building blocks. Asymmetric catalysis, where a chiral catalyst directs the formation of a preferred enantiomer, is a primary strategy. cardiff.ac.ukdiva-portal.org This approach allows for the transformation of a prochiral substrate into a single major enantiomer. diva-portal.org

The use of chiral catalysts, which can be metal complexes, organocatalysts, or enzymes, influences the reaction pathway to favor one enantiomer over the other. numberanalytics.com For instance, in the synthesis of chiral pyrrolidine (B122466) frameworks, a dual catalytic system involving a palladium complex and a chiral phosphoric acid has been shown to yield high enantiomeric excess. rsc.org The chiral catalyst can create a chiral environment that controls the stereochemical outcome of the reaction. warwick.ac.uk The development of these methods provides efficient access to optically enriched compounds. diva-portal.org

One notable example involves the synthesis of chiral secondary amines through a tandem intermolecular hydroamination and transfer hydrogenation of alkynes, catalyzed by a gold(I) complex in conjunction with a chiral Brønsted acid. This method has proven effective for a wide range of substrates, delivering excellent enantiomeric excess. nih.gov Another approach utilizes chiral phosphoric acid to catalyze atroposelective [4+1] annulation, leading to the synthesis of isotopically chiral molecules with both central and axial chirality. rsc.org

The table below summarizes key aspects of enantiocontrolled synthesis.

Strategy Catalyst Type Key Feature Example Application
Asymmetric CatalysisChiral Metal Complexes, Organocatalysts, EnzymesDirects the formation of a preferred stereoisomer. cardiff.ac.ukSynthesis of chiral secondary amines. nih.gov
Dual CatalysisPalladium Complex and Chiral Phosphoric AcidAchieves high enantiomeric excess in cyclization reactions. rsc.orgFormation of chiral pyrrolidine frameworks. rsc.org
Atroposelective AnnulationChiral Phosphoric AcidCreates molecules with both central and axial chirality. rsc.orgSynthesis of isotopically chiral isoindolinones. rsc.org

Diastereocontrol in Cross-Coupling Reactions

Diastereocontrol in cross-coupling reactions is a powerful strategy for the synthesis of specific diastereomers of this compound derivatives. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds with a high degree of stereoselectivity. nih.gov The stereochemical outcome of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are widely employed for this purpose. researchgate.net For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. mdpi.com The use of specific palladium catalysts, such as Pd(dppf)Cl2, can lead to excellent yields in these reactions. mdpi.com Similarly, the Stille coupling, which pairs an organotin compound with an organic halide, is another effective method, particularly for coupling electron-deficient and electron-rich partners. mdpi.com

A notable advancement in this area is the development of stereospecific cross-coupling reactions of nitrogen-containing stereocenters. By using cyclohexyl spectator ligands on organotin nucleophiles in palladium-catalyzed reactions, a selective and stereospecific transfer of a nitrogen-containing alkyl unit can be achieved. nih.gov This method allows for the creation of individual diastereomers in a predictable manner, without being influenced by existing stereocenters on the substrate. nih.gov

The table below highlights different cross-coupling reactions and their applications in achieving diastereocontrol.

Reaction Catalyst/Reagent Application Key Feature
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4)Formation of C-C bonds. mdpi.comHigh yields and versatility. mdpi.com
Stille CouplingPalladium catalysts, Organotin reagentsCoupling of diverse electronic partners. mdpi.comEffective for electron-rich and -deficient substrates. beilstein-journals.org
Nitrogen-Containing Stereocenter CouplingPalladium catalysts, Cyclohexyl spectator ligandsStereospecific formation of C-N bonds. nih.govPredictable synthesis of specific diastereomers. nih.gov

Asymmetric Catalysis in Cyclopentane Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high stereoselectivity. numberanalytics.comnumberanalytics.com This approach is particularly valuable for the formation of the cyclopentane ring itself, where the creation of stereocenters can be controlled by a chiral catalyst. cardiff.ac.uk The catalyst, being chiral, creates a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. diva-portal.org

A variety of catalytic systems are employed, including transition metal catalysis, organocatalysis, and enzymatic catalysis. cardiff.ac.uk For example, intramolecular cyclization reactions can be guided by a chiral catalyst to produce enantiomerically enriched cyclopentane derivatives. youtube.com The synthesis of chiral pyrrolidine frameworks, which can be considered derivatives of cyclopentane, has been achieved with high enantiomeric excess using a dual catalytic system. rsc.org

The efficiency and selectivity of these reactions are often dependent on the specific catalyst and reaction conditions used. numberanalytics.com Research in this area focuses on developing new catalysts and methods to improve the stereoselectivity and yield of these transformations. numberanalytics.com

The following table summarizes different types of asymmetric catalysis used in the formation of chiral cyclopentane derivatives.

Catalysis Type Catalyst Example Reaction Type Significance
Transition Metal CatalysisPalladium complexes, Rhodium complexesCyclization, HydrogenationHigh efficiency and selectivity. diva-portal.org
OrganocatalysisProline, Chiral Phosphoric AcidsAldol reactions, AnnulationsMetal-free, environmentally benign. cardiff.ac.ukrsc.org
Enzymatic CatalysisEnzymesVarious transformationsHigh specificity and mild conditions. cardiff.ac.uk

Stereochemical Control in Hydrogenation Reactions

Stereochemical control in hydrogenation reactions is a critical method for establishing the stereochemistry of substituents on a cyclopentane ring. Catalytic hydrogenation of alkenes to alkanes typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond from the surface of a solid catalyst. openstax.org

The choice of catalyst can significantly influence the stereochemical outcome. For instance, palladium on carbon (Pd/C) is a common catalyst for hydrogenation. researchgate.net In some cases, the use of specific catalysts like Crabtree's catalyst can direct the hydrogenation to occur from a particular face of the molecule, leading to a "syn" addition of hydrogen. researchgate.net Conversely, transfer hydrogenation methods can result in a formal "anti" delivery of hydrogen. researchgate.net

For example, the catalytic hydrogenation of (5R)-1-formyl-2-methyl-5-isopropylcyclopent-1-ene over 10% Pd/C has been reported to yield a 9:1 mixture of the all-cis to the all-trans product. researchgate.net The hydrogenation of alkynes can also be controlled to produce either cis- or trans-alkenes, which can then be further hydrogenated to the corresponding alkanes. libretexts.org

The table below outlines different hydrogenation methods and their stereochemical outcomes.

Method Catalyst/Reagent Stereochemistry Application
Catalytic HydrogenationPd/C, PtO2 (Adams' catalyst)syn-additionReduction of double bonds to form alkanes. openstax.org
Directed HydrogenationCrabtree's catalystsyn-additionControl of stereochemistry based on directing groups. researchgate.net
Transfer HydrogenationPalladium with ammonium (B1175870) formateFormal anti-additionAlternative to traditional catalytic hydrogenation. researchgate.net
Dissolving Metal ReductionSodium or Lithium in ammoniatrans-alkene formationPartial reduction of alkynes. libretexts.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the introduction of various chemical handles that can be used for further molecular elaboration. Key functionalizations include the introduction of halogens and the synthesis of specifically substituted alkyl derivatives.

Pathways to Halogenated Isopropylcyclopentanes

The synthesis of halogenated isopropylcyclopentanes can be achieved through several routes. One common method involves the reaction of a suitable precursor with a halogenating agent. For example, halogenated derivatives of other cyclic systems have been synthesized by reacting the parent molecule with an alkali metal halide and an oxidizing agent in the solid phase. google.com This approach can potentially be adapted for the halogenation of this compound.

Another strategy is to start with a halogenated building block and construct the cyclopentane ring around it. For instance, the synthesis of halogenated heterocycles has been accomplished by starting with dihalogenated diamines and performing cyclization reactions. mdpi.com Multi-halogenated alkenes can also be synthesized from readily available starting materials like halothane, which can then potentially undergo cyclization or other transformations to form halogenated cyclopentanes. beilstein-journals.org Additionally, substitution reactions on this compound or its derivatives can introduce halogen atoms.

The Favorskii rearrangement of α-chloro derivatives of cyclic ketones like carvone (B1668592) and menthone provides a pathway to cyclopentane derivatives that can be further functionalized. researchgate.net

The table below summarizes some general pathways to halogenated organic compounds that could be applied to the synthesis of halogenated isopropylcyclopentanes.

Method Reagents Description
Solid-Phase HalogenationAlkali metal halide, Oxidizing agentDirect halogenation of a parent molecule in the solid state. google.com
Cyclization of Halogenated PrecursorsDihalogenated starting materialsBuilding the ring from a pre-halogenated fragment. mdpi.com
Favorskii Rearrangementα-chloro ketones, BaseRing contraction of a six-membered ring to a five-membered ring. researchgate.net
Substitution ReactionsHalogens or halogenating agentsDirect substitution of a hydrogen atom with a halogen.

Synthesis of Substituted Isopropylcyclopentanes (e.g., 1-methyl-3-isopropylcyclopentane, 1,2-dimethyl-3-isopropylcyclopentane)

The synthesis of substituted isopropylcyclopentanes, such as 1-methyl-3-isopropylcyclopentane and 1,2-dimethyl-3-isopropylcyclopentane, has been explored through various synthetic routes, often starting from naturally occurring monoterpenes or other readily available starting materials.

For instance, 1-methyl-3-isopropylcyclopentane has been synthesized, and its properties have been characterized. lookchem.comchemicalbook.com One synthetic approach involves the Favorskii rearrangement of α-chloro derivatives of menthone to produce 3-isopropyl-1-methylcyclopentylmethanol, which can be further transformed into the target molecule. researchgate.net Another route starts from limonene (B3431351) oxide, which rearranges in the presence of zinc bromide to form 1-methyl-3-isopropenylcyclopentyl-1-carboxaldehyde, a precursor that can be converted to the desired substituted cyclopentane. researchgate.net

The synthesis of stereoisomers of 1,2-dimethyl-3-isopropylcyclopentane has been achieved from (+)-isoiridomyrmecin and (±)-dihydrophotocitral-A. researchgate.net A mixture of stereoisomers can also be derived from crude (+)-iridodial. researchgate.net The stereochemistry of these syntheses is a key aspect of the research in this area. capes.gov.br The 1,2-dimethyl-3-isopropylcyclopentane skeleton is a common motif in many monoterpenoids of plant and animal origin. researchgate.net

The table below provides an overview of synthetic precursors for substituted isopropylcyclopentanes.

Target Molecule Precursor(s) Key Reaction/Strategy
1-Methyl-3-isopropylcyclopentaneα-chloro derivatives of menthone; Limonene oxideFavorskii rearrangement; Lewis acid-catalyzed rearrangement. researchgate.net
1,2-Dimethyl-3-isopropylcyclopentane(+)-Isoiridomyrmecin; (±)-Dihydrophotocitral-A; (+)-IridodialMulti-step synthesis from natural products. researchgate.net

Mechanistic Studies in this compound Synthesis

The synthesis of this compound and its derivatives often proceeds through reaction mechanisms involving reactive intermediates and rearrangements. Understanding these mechanistic details is crucial for controlling product distribution and stereoselectivity.

Investigation of Carbocation Intermediates

Carbocations are key intermediates in many organic reactions, including those that form cyclopentane rings. vaia.comslideshare.net Their stability, which generally follows the order of tertiary > secondary > primary, plays a significant role in dictating the reaction pathway. asccollegekolhar.in In the context of this compound synthesis, the formation of a carbocation intermediate can occur, for example, during the acid-catalyzed addition of a proton to a cyclopentene derivative or the reaction of an alkene with an alkyl cation source. uni-oldenburg.de

For instance, the reaction of ethylenecyclopentane with hydroiodic acid (HI) proceeds through a carbocation intermediate to form 1-ethyl-1-iodo-cyclopentane. vaia.com The initial protonation of the double bond can lead to a secondary carbocation, which can then be attacked by the iodide ion. However, the formation of a more stable tertiary carbocation is often favored if a rearrangement is possible.

The generation of carbocations can also be facilitated by Lewis acids. For example, the reaction of β-hydroxy-α-diazo ketones with Lewis acids can lead to vinyl cation intermediates that undergo intramolecular C-H insertion to form cyclopentenones. researchgate.net Similarly, copper-catalyzed methods can generate vinyl cations from alkynes, which then participate in intramolecular C-H insertion reactions to yield cyclopentenes. researchgate.net

Understanding 1,2-Shifts and Rearrangements

A fundamental aspect of carbocation chemistry is their propensity to undergo rearrangements to form more stable species. wikipedia.org The most common type of rearrangement is a 1,2-shift, where a substituent, such as a hydride ion (1,2-hydride shift) or an alkyl group (1,2-alkyl shift), moves from an adjacent carbon to the positively charged carbon. wikipedia.orgyoutube.com These shifts are driven by the formation of a more stable carbocation, for example, the conversion of a secondary carbocation to a tertiary one. masterorganicchemistry.com

In the synthesis of substituted cyclopentanes, 1,2-hydride shifts are a critical consideration. For example, if the initial formation of a carbocation on the cyclopentane ring is at a secondary position, a 1,2-hydride shift can occur to generate a more stable tertiary carbocation, leading to a rearranged product. libretexts.org This phenomenon has been observed in various reactions, and the rate of these shifts is generally very fast, with low activation barriers. nih.gov

The following table outlines the key aspects of carbocation rearrangements.

Rearrangement TypeMigrating GroupDriving ForceConsequence
1,2-Hydride ShiftHydrogen atom with its bonding electronsFormation of a more stable carbocation (e.g., secondary to tertiary)Altered product regiochemistry
1,2-Alkyl ShiftAlkyl group with its bonding electronsFormation of a more stable carbocationAltered carbon skeleton and product regiochemistry

Elucidation of Reaction Pathways and Transition States

For example, in the intramolecular Diels-Alder reactions of cycloalkenones to form fused polycycles containing a cyclopentane ring, computational studies have been used to rationalize the observed stereoselectivity. acs.org These studies revealed that the distortion of the tether linking the diene and dienophile contributes significantly to the activation energy. acs.org The geometry of the forming cyclopentane ring in the transition state, whether it resembles an envelope or a twisted conformation, can influence which stereoisomer is favored. acs.org

In radical cyclization reactions to form five-membered rings, the conformation of the transition state, which can be either chair-like or boat-like, affects the reaction's outcome. libretexts.org For the unsubstituted 5-hexenyl radical, the chair-like transition state leading to a cyclopentane ring is calculated to be slightly lower in energy. libretexts.org

The Conia-ene reaction, an intramolecular cyclization of an unsaturated carbonyl compound, is another important method for cyclopentane synthesis. wikipedia.org The originally proposed mechanism involved a concerted, six-membered, ene reaction-like transition state. wikipedia.org However, advancements have led to metal-catalyzed versions where the mechanism can involve activation of either the enolate or the alkyne. wikipedia.org

Understanding these reaction pathways and the nature of the transition states is essential for designing synthetic strategies that lead to the desired this compound derivatives with high yield and selectivity.

Stereochemical and Conformational Analysis of Isopropylcyclopentane

Isomeric Forms and Their Characterization

Due to the arrangement of its carbon atoms, isopropylcyclopentane can exist in different isomeric forms. solubilityofthings.com The primary structure consists of a five-membered cyclopentane (B165970) ring with an attached isopropyl group. nih.gov Characterization of these forms relies on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. For instance, ¹³C NMR spectra can distinguish between different carbon environments within the molecule. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another vital technique used to separate and identify isomers based on their retention times and mass-to-charge ratios. nih.gov The Kovats retention index, an experimental value obtained from gas chromatography, further aids in the identification of specific isomers. nih.gov

Stereochemical Relationships in Di- and Trisubstituted Isopropylcyclopentanes

The introduction of additional substituents to the this compound ring leads to the formation of various stereoisomers, defined by the spatial arrangement of these groups.

Cis/Trans Isomerism

In disubstituted cyclopentanes, including derivatives of this compound, the substituents can be located on the same side of the ring's plane (cis) or on opposite sides (trans). pearson.comlibretexts.org These geometric isomers are distinct compounds with unique physical properties and cannot be interconverted without breaking and reforming chemical bonds. libretexts.orglibretexts.org For example, in 1-bromo-3-isopropylcyclopentane, cis and trans isomers are possible, each with a specific orientation of the bromine atom and the isopropyl group relative to the cyclopentane ring. pearson.comscribd.com Similarly, 1-ethyl-3-isopropylcyclopentane exists as both cis and trans isomers. pearson.comnist.gov

Enantiomerism and Diastereomerism

The presence of chiral centers in substituted isopropylcyclopentanes can lead to the existence of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. pearson.comkhanacademy.org

For instance, the cis isomers of 1-ethyl-3-isopropylcyclopentane are diastereomers because they have distinct spatial arrangements but are not mirror images of each other. pearson.compearson.com The trans isomers of this compound can exist as a pair of enantiomers. Trisubstituted derivatives, such as 1,2-dimethyl-3-isopropylcyclopentane, also exhibit complex stereoisomerism with multiple possible stereoisomers. acs.org

Conformational Dynamics of the Cyclopentane Ring System

The cyclopentane ring is not planar and undergoes dynamic conformational changes to alleviate torsional strain.

Ring Puckering and Pseudorotation

The cyclopentane ring adopts a puckered conformation to minimize the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure. worldscientific.com This puckering is not static; the ring undergoes a low-energy motion known as pseudorotation, where the "pucker" appears to rotate around the ring. worldscientific.comaip.org This dynamic process involves a series of envelope (C_s symmetry) and twist (C₂ symmetry) conformations. aip.orgsemanticscholar.org In unsubstituted cyclopentane, this pseudorotation is essentially barrierless. researchgate.netnih.gov The degree of puckering can be described by a puckering amplitude. semanticscholar.org

Chirality and Optical Activity

The stereochemical landscape of this compound is defined by the presence of a stereocenter, which gives rise to the potential for chirality and optical activity. A detailed analysis of its structure reveals the nuances of its stereoisomerism.

The Stereocenter and Enantiomers of this compound

This compound possesses a single stereocenter at the C1 position of the cyclopentane ring, the carbon atom to which the isopropyl group is attached. A stereocenter, or chiral center, is a carbon atom bonded to four different groups. pearson.com In the case of this compound, the C1 carbon is bonded to:

A hydrogen atom.

The isopropyl group.

The -CH2-CH2- path of the cyclopentane ring.

The -CH2-CH2- path of the cyclopentane ring in the opposite direction.

Although the two paths around the ring are chemically identical in terms of connectivity, they are spatially distinct, rendering the C1 carbon a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-isopropylcyclopentane and (S)-isopropylcyclopentane, based on the Cahn-Ingold-Prelog priority rules.

While public databases like PubChem may list the "Defined Atom Stereocenter Count" for this compound as zero, this is likely a computational interpretation that does not account for the stereogenicity arising from the cyclic structure without further substitution. nih.gov The existence of resolved, optically active derivatives of this compound, such as 1-bromo-3-isopropylcyclopentane and 1-chloro-2-isopropylcyclopentane, provides strong evidence for the inherent chirality of the parent molecule. brainly.comvaia.com

A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive. ardena.com The separation of these enantiomers, a process called resolution, is necessary to obtain optically pure samples. youtube.com This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. ardena.com

Optical Activity and Specific Rotation

Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. spcop.in Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions. The direction of rotation is denoted by a (+) or (d) for dextrorotatory (clockwise) and a (-) or (l) for levorotatory (counter-clockwise). cdnsciencepub.com

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation under a specific set of conditions (temperature, wavelength of light, solvent, concentration, and path length). spcop.in

CompoundEnantiomerSpecific Rotation [α] (degrees)Direction of Rotation
This compound(R)-isopropylcyclopentaneValue not experimentally determinedHypothetically (-) or (+)
(S)-isopropylcyclopentaneValue not experimentally determinedHypothetically (+) or (-)
(+)-1,2-dimethyl-3-isopropylcyclopentane (an optically active derivative)(+) enantiomer+ (value reported in literature)Dextrorotatory
(-) enantiomer- (equal in magnitude to (+) form)Levorotatory

This table illustrates the principles of optical activity for chiral compounds. While specific rotation values for this compound enantiomers are not documented, the relationship between the enantiomers is shown. Data for a related derivative is included for illustrative purposes.

The optical purity, or enantiomeric excess (ee), of a sample containing a mixture of enantiomers can be determined by comparing its observed rotation to the specific rotation of the pure enantiomer. libretexts.org A racemic mixture has an optical purity of 0% and is optically inactive. ardena.com

Spectroscopic and Analytical Characterization Methods in Isopropylcyclopentane Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive method that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. creative-proteomics.comspectroinlets.com

Electron Ionization (EI) is a commonly used ionization method in mass spectrometry, particularly for volatile organic compounds like isopropylcyclopentane. creative-proteomics.commetwarebio.com In this "hard" ionization technique, a high-energy electron beam (typically 70 eV) bombards the sample molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M•+). libretexts.orgumd.edu The excess energy transferred during this process often leads to extensive fragmentation of the molecular ion. libretexts.orguni-saarland.de The resulting fragmentation pattern is a reproducible "fingerprint" of the molecule, providing valuable structural information. creative-proteomics.commetwarebio.com

For alkanes and cycloalkanes like this compound, fragmentation primarily involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. msu.edu This leads to the formation of a series of alkyl and alkenyl carbocations. The mass spectrum of this compound would therefore be expected to show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

The fragmentation of the isopropyl group can lead to the loss of a methyl radical (•CH₃, 15 Da) or an isopropyl radical (•CH(CH₃)₂, 43 Da). Cleavage of the bond between the cyclopentane (B165970) ring and the isopropyl group can result in the formation of a cyclopentyl cation or an isopropyl cation.

Diagnostic ions are specific fragment ions that are characteristic of a particular structural feature within a molecule and are crucial for its identification. aip.orgnih.gov In the mass spectrum of this compound, several diagnostic ions can be anticipated. The loss of the isopropyl group leads to the formation of the cyclopentyl cation at a mass-to-charge ratio (m/z) of 69. Conversely, the formation of the isopropyl cation ([C₃H₇]⁺) gives a prominent peak at m/z 43. aip.org The molecular ion peak for this compound (C₈H₁₆) would be observed at m/z 112. nih.gov Another significant fragment could result from the loss of a methyl group from the isopropyl side chain, leading to a cation at m/z 97. The presence of a multiplet at m/z 71 is also considered diagnostic for compounds containing a cyclopentane ring with an alkyl substituent, such as this compound. aip.org

Table 1: Predicted Diagnostic Ions in the Mass Spectrum of this compound

m/zIon Structure/Fragment LostSignificance
112[C₈H₁₆]•⁺Molecular Ion
97[M - CH₃]⁺Loss of a methyl group
71[C₅H₁₁]⁺Alkenyl cation from ring fragmentation
69[C₅H₉]⁺Cyclopentyl cation (Loss of isopropyl group)
43[C₃H₇]⁺Isopropyl cation

This table is based on general fragmentation principles of alkyl-substituted cycloalkanes.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.comslideshare.net It is an indispensable tool for the analysis of complex hydrocarbon mixtures, including the identification of isomers and the assessment of sample purity. vurup.skkaycantest.com

Different isomers of a compound, such as structural isomers of this compound (e.g., n-propylcyclopentane, ethylcyclohexane), often have very similar physical properties, making their separation challenging. vurup.sk High-resolution capillary GC columns, sometimes with specialized stationary phases like liquid crystals, can effectively separate these isomers based on subtle differences in their boiling points and interactions with the stationary phase. vurup.sklcms.cz Each separated isomer then enters the mass spectrometer, where its unique fragmentation pattern is recorded, allowing for positive identification. kaycantest.com For instance, while this compound and n-propylcyclopentane are isomers, their mass spectra would exhibit differences in the relative abundances of key fragment ions, enabling their distinction.

GC/MS is also crucial for assessing the purity of an this compound sample. The gas chromatogram will show a major peak for the main compound and smaller peaks for any impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. kaycantest.com This is vital in research and industrial applications where the presence of isomers or other contaminants could affect reaction outcomes or product quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.etwpmucdn.com It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

Both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the complete structural elucidation of organic molecules like this compound. slideshare.netirisotope.com

¹H NMR: A proton NMR spectrum provides information on the different types of hydrogen atoms in a molecule. Key parameters include:

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton.

Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal. youtube.com

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet), which reveals the number of neighboring protons. youtube.com

For this compound, one would expect to see distinct signals for the protons on the isopropyl group (the CH proton and the two equivalent CH₃ groups) and the protons on the cyclopentane ring. The methine (CH) proton of the isopropyl group would appear as a multiplet due to coupling with the adjacent methyl protons and the ring proton. The six protons of the two methyl groups would likely appear as a doublet. The protons on the cyclopentane ring would show complex overlapping multiplets.

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton. irisotope.com Since the natural abundance of the ¹³C isotope is low (about 1.1%), ¹³C-¹³C coupling is generally not observed, resulting in simpler spectra where each unique carbon atom typically gives a single peak. slideshare.netirisotope.com For this compound, due to symmetry, fewer than 8 carbon signals might be expected. The spectrum would show distinct signals for the methine and methyl carbons of the isopropyl group, and separate signals for the C1, C2/C5, and C3/C4 carbons of the cyclopentane ring.

Table 2: Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isopropyl CHMultiplet~35-45
Isopropyl CH₃Doublet~20-25
Cyclopentyl C1-HMultiplet~45-55
Cyclopentyl C2,5-H₂Multiplet~25-35
Cyclopentyl C3,4-H₂Multiplet~20-30

Note: These are estimated chemical shift ranges. Actual values can vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules, including the relative configuration of substituents on a ring. wpmucdn.comdss.go.th For substituted cyclopentanes, the spatial relationship (cis or trans) between substituents can be determined by analyzing ¹H-¹H coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments.

While this compound itself is achiral, derivatives of it, such as 1-ethyl-3-isopropylcyclopentane, can exist as cis and trans isomers. pearson.com The coupling constants between protons on adjacent carbons in the cyclopentane ring depend on the dihedral angle between them, which differs for cis and trans isomers.

NOE spectroscopy is particularly useful for stereochemical assignments. This technique detects the transfer of nuclear spin polarization from one nucleus to another through space. An NOE enhancement between two protons indicates that they are in close spatial proximity (typically < 5 Å). For a substituted this compound derivative, observing an NOE between a proton on the isopropyl group and a proton of another substituent on the cyclopentane ring could help establish their relative (cis) orientation. vliz.be Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used for these assignments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule. nih.govbellevuecollege.edu When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule. bellevuecollege.edu This spectrum provides a "molecular fingerprint" that can be used for identification.

For this compound, a saturated hydrocarbon, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. libretexts.org The key absorptions are:

C-H Stretching: Alkanes typically show strong C-H stretching vibrations in the region of 3000–2850 cm⁻¹. libretexts.org The presence of both methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in this compound will contribute to the absorptions in this region.

C-H Bending: C-H bending or scissoring vibrations for methylene groups are observed between 1470-1450 cm⁻¹. Methyl groups exhibit a characteristic rock between 1370-1350 cm⁻¹. libretexts.org

The absence of strong absorptions in other regions of the IR spectrum, such as those associated with carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, confirms the alkane nature of this compound. youtube.comlibretexts.org The vapor phase IR spectrum of this compound is available in spectral databases for comparison and identification. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
C-H (Alkyl)Stretching2850-3000
C-H (Methylene)Bending (Scissoring)1450-1470
C-H (Methyl)Bending (Rocking)1350-1370

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. phenomenex.com This separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. myadlm.org Both gas chromatography and liquid chromatography have been utilized in the analysis of this compound.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. phenomenex.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. phenomenex.com The separation is based on the compound's boiling point and its interaction with the stationary phase. phenomenex.com this compound, being a volatile hydrocarbon, is well-suited for GC analysis. starshinechemical.comtcichemicals.com

GC is widely used for determining the purity of this compound, with purities often exceeding 98.0%. starshinechemical.comtcichemicals.com The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is an important parameter in GC for identifying this compound. nih.gov For this compound, the Kovats retention index on a standard non-polar column is approximately 810. nih.gov GC can be coupled with various detectors, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govwa.gov GC-MS provides detailed structural information, with the mass spectrum of this compound showing a top peak at an m/z of 68. nih.gov

High-resolution gas chromatography utilizes capillary columns, which are long, narrow tubes with the stationary phase coated on the inner wall. researchgate.netepo.org This provides a significant increase in separation efficiency compared to packed columns, allowing for the separation of complex mixtures of hydrocarbons. researchgate.netepo.org The high resolving power of these columns is essential for distinguishing this compound from other closely related isomers and compounds in petroleum naphthas and other complex matrices. iteh.aishimadzu.comgcms.cz Advancements in high-resolution GC, including the use of time-of-flight mass spectrometry (TOF-MS), allow for rapid analysis and accurate identification of numerous components in a single run. drawellanalytical.com

This compound itself is not chiral. However, some of its derivatives, such as 1-bromo-3-isopropylcyclopentane or 1-ethyl-3-isopropylcyclopentane, can exist as enantiomers, which are non-superimposable mirror images. pearson.compearson.com Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. wikipedia.org

Enantioselective gas chromatography is a specialized technique that employs a chiral stationary phase to separate enantiomers. chromatographyonline.com This stationary phase, often based on cyclodextrins, interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chromatographyonline.comresearchgate.net This technique is crucial in fields like pharmaceutical synthesis and natural product analysis where the biological activity of a molecule can be specific to one enantiomer. wikipedia.orgchemistrytalk.orglibretexts.org While there is no direct evidence in the provided search results for the enantioselective GC separation of this compound itself (as it is achiral), the principles of this technique would be applied to its chiral derivatives. harvard.edunih.gov

Liquid chromatography separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. elgalabwater.com High-Performance Liquid Chromatography (HPLC) is a widely used form of LC that employs high pressure to force the mobile phase through a column packed with small particles, resulting in high resolution and rapid separations. chemyx.comsigmaaldrich.com

While GC is the more common technique for analyzing volatile hydrocarbons like this compound, LC can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. restek.comgoogle.compearson.com The choice of stationary phase and mobile phase is critical for achieving separation. myadlm.org For nonpolar compounds like this compound, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). halocolumns.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode that can be used for separating polar compounds using a polar stationary phase and a less polar mobile phase. myadlm.orghalocolumns.com LC can be coupled with mass spectrometry (LC-MS) to provide highly sensitive and selective analysis. elgalabwater.comchemyx.comchromatographyonline.com

Computational Chemistry and Theoretical Studies of Isopropylcyclopentane

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational quantum mechanical method used to examine the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgumn.edu The theory's core principle is that the ground-state properties of a system are a functional of its electron density. nitrkl.ac.in This approach is widely applied due to its favorable balance of computational cost and accuracy, making it suitable for studying a range of molecular properties. rsc.orgarxiv.org

DFT is frequently used to determine the ground state properties of molecules by optimizing their geometry to find the lowest energy conformation. nih.gov For isopropylcyclopentane, this involves calculating key structural parameters and energetic properties.

High-level quantum calculations, such as the G4 method, which builds upon DFT principles, have been used to determine the gas-phase enthalpy of formation (ΔHf°) for cycloalkanes. mdpi.comresearchgate.net These calculations provide highly reliable thermochemical data, often with "chemical accuracy" (within 4 kJ/mol). mdpi.comresearchgate.net One study reported a G4-calculated enthalpy of formation for this compound of -153.6 kJ/mol (Boltzmann-averaged). mdpi.com Such computational data is crucial, especially when experimental values are scarce or have high uncertainty. mdpi.com

DFT calculations can also provide detailed geometric information. Though specific bond lengths and angles for this compound calculated via DFT are not readily published, the methodology is standard. olexsys.orgnist.gov The process involves a geometry optimization to find the minimum on the potential energy surface, yielding the equilibrium structure. upenn.edu

Table 1: Calculated Thermodynamic Properties for this compound

Property Calculated Value Method
Enthalpy of Formation (ΔHf°) -153.6 kJ/mol G4 (Boltzmann-averaged) mdpi.com

This table presents computationally derived thermodynamic data for this compound.

DFT is a valuable tool for predicting the chemical reactivity and elucidating the reaction mechanisms of organic compounds. rsc.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the pathways of chemical reactions. umn.edursc.org

For a molecule like this compound, DFT can be used to model reactions such as halogenation. Such a study would involve calculating the energies of possible radical intermediates and transition states to predict the regioselectivity of the reaction. There are five distinct types of hydrogen atoms on this compound, leading to five potential positional isomers upon monohalogenation, with some also exhibiting stereoisomerism. nist.gov DFT calculations could predict the relative stability of the intermediate radicals formed by abstracting each type of hydrogen, thus predicting the major product.

Additionally, DFT has been used to investigate the mechanisms of ring enlargements in related carbocation systems, which can be relevant to understanding potential rearrangement reactions involving this compound under certain conditions. uct.ac.za

Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformations. DFT is a key method for performing conformational analysis, allowing for the calculation of the relative energies of different conformers to determine the most stable structures. nih.govtudelft.nluni-muenchen.de

The cyclopentane (B165970) ring is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms, to relieve ring strain. The attachment of the bulky isopropyl group influences the preference for certain conformations. DFT calculations can optimize the geometry of various possible conformers (e.g., where the isopropyl group is in an equatorial-like or axial-like position relative to the puckered ring) and calculate their corresponding energies. tudelft.nl The energy differences between these conformers are used to determine their populations at a given temperature via Boltzmann statistics. nih.gov While specific, detailed conformational analyses of this compound using DFT are not widely published, this type of study is a standard application of the theory. uni-muenchen.de

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion, MD provides a trajectory of the system, offering insights into its dynamic behavior and thermodynamic properties. mpg.de

This compound has been included as a target compound in the parameterization of coarse-grained (CG) force fields for use in MD simulations. aip.org In this context, experimental data for small molecules like this compound, which are in a liquid state at room temperature, are used to develop and validate force fields for simulating larger, more complex systems, such as biological membranes containing cholesterol. aip.org The goal is to ensure the model accurately represents the thermodynamic and structural properties of its constituent parts. aip.org These simulations can reveal how molecules like this compound interact and pack in the liquid phase, providing data on properties like density and diffusion. arxiv.orgmdpi.com

Quantum Mechanical Calculations for Structure and Stability

Beyond DFT, other quantum mechanical methods are employed to investigate molecular structure and stability. uct.ac.zaumich.edu These methods, often categorized as ab initio calculations, are based on first principles without reliance on empirical parameters. mdpi.com

High-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G4) are used to calculate thermodynamic properties like the enthalpy of formation with high precision. mdpi.comresearchgate.net The G4 method has been successfully applied to this compound to determine its enthalpy of formation and ring strain, providing data that can be more reliable than older experimental values. mdpi.comresearchgate.net These methods work by calculating the atomization energy of the molecule and combining it with known experimental atomic enthalpies of formation. swarthmore.edu

Quantum mechanical calculations are also fundamental for determining the equilibrium geometry of a molecule. aps.org Methods such as Hartree-Fock (HF), while less accurate than modern DFT or G4 for energies, can provide a reasonable first approximation of the molecular structure, including bond lengths and angles. upenn.edu These calculations confirm the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. aps.org

Reactivity and Reaction Mechanisms of Isopropylcyclopentane

Thermal Degradation and Pyrolysis Studies

Thermal degradation, or pyrolysis, involves the decomposition of a compound at elevated temperatures in the absence of oxygen. wikipedia.org For alkyl-substituted cycloalkanes like isopropylcyclopentane, these reactions typically proceed through free-radical chain mechanisms, leading to a complex mixture of smaller hydrocarbon products. researchgate.net

While specific detailed product distribution studies for the pyrolysis of this compound are not extensively available in the reviewed literature, the expected products can be inferred from studies on similar alkylcyclopentanes and general principles of thermal decomposition of hydrocarbons. researchgate.netresearchgate.net The initial step in the pyrolysis is the homolytic cleavage of a C-C bond, which is the weakest bond in the molecule. For this compound, this can occur at several locations:

Ring C-C bond cleavage: This leads to the formation of a diradical that can undergo further reactions like isomerization and beta-scission to yield a variety of acyclic alkenes and smaller radicals.

Side-chain C-C bond cleavage: The bond between the cyclopentyl ring and the isopropyl group can break, yielding a cyclopentyl radical and an isopropyl radical. The bond within the isopropyl group can also cleave to form a secondary radical and a methyl radical.

These primary radicals then propagate a chain reaction, leading to a range of smaller, more stable products. Based on the pyrolysis of other cycloalkanes, the major products are likely to include: researchgate.netresearchgate.net

Alkenes: Ethene, propene, butene isomers, and pentadienes.

Alkanes: Methane (B114726), ethane, and propane.

Cyclic compounds: Cyclopentene (B43876), resulting from dehydrogenation.

The distribution of these products is highly dependent on the reaction temperature, pressure, and residence time. At higher temperatures, more extensive fragmentation is expected, leading to a higher proportion of smaller molecules like methane and ethene.

A qualitative representation of the expected product distribution from the pyrolysis of this compound is presented below.

Product Class Examples
Light Alkanes Methane, Ethane, Propane
Light Alkenes Ethene, Propene, Butene
Dienes Butadiene, Pentadiene
Cyclic Compounds Cyclopentene

This table represents a generalized prediction of product classes from the pyrolysis of this compound based on the behavior of similar cycloalkanes.

Catalytic Reactions Involving this compound

Catalysts can be used to promote specific reactions of this compound, such as hydrogenation and isomerization, under milder conditions than thermal degradation.

This compound is itself a saturated hydrocarbon and therefore does not undergo hydrogenation. However, it is a product of the catalytic hydrogenation of unsaturated precursors like isopropylcyclopentene. The catalytic hydrogenation of 3-isopropylcyclopentene (B14144646) to yield this compound is a common reaction. vulcanchem.com This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. tcichemicals.com

The reaction proceeds via the addition of two hydrogen atoms across the double bond of the cyclopentene ring. researchgate.net

Reaction: 3-Isopropylcyclopentene + H₂ → this compound

Below is a table summarizing typical catalysts and conditions for the hydrogenation of an isopropylcyclopentene precursor.

Catalyst Support Typical Conditions Product Reference
PalladiumCarbon (Pd/C)H₂ gas, room temperature, atmospheric pressureThis compound vulcanchem.com
PlatinumCarbon (Pt/C)H₂ gas, various temperatures and pressuresThis compound tcichemicals.com
NickelKieselguhrH₂ gas, 125 °C, high pressureThis compound chemicalbook.com

This table provides examples of catalysts and conditions for the synthesis of this compound via hydrogenation.

In the presence of strong acid catalysts, such as aluminum chloride (AlCl₃) promoted with a small amount of water or HCl, this compound can undergo skeletal isomerization. archive.org This reaction typically involves the rearrangement of the carbon skeleton to form more stable carbocation intermediates, leading to the formation of isomeric cycloalkanes. A notable isomerization of this compound is its conversion to dimethylcyclohexanes. archive.org

This reaction is of interest in the context of petroleum refining, where the conversion of five-membered rings to six-membered rings can improve the octane (B31449) rating of gasoline fractions. The mechanism involves the formation of a tertiary carbocation on the isopropyl group, followed by ring expansion to a six-membered ring through a series of carbocation rearrangements.

A study reported that the treatment of this compound with aluminum chloride at 125-130°C resulted in a product mixture containing approximately 70% 1,3- and 1,4-dimethylcyclohexanes. archive.org

Catalyst Temperature (°C) Major Products Approximate Yield (%) Reference
Aluminum Chloride (AlCl₃)125-1301,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane70 archive.org

This table summarizes the conditions and products of the acid-catalyzed isomerization of this compound.

Oxidation Processes

Saturated cycloalkanes like this compound are generally resistant to oxidation under mild conditions. vaia.com However, they can be oxidized under more forcing conditions, for example, in the presence of strong oxidizing agents or at elevated temperatures. The oxidation of cycloalkanes can lead to the formation of alcohols, ketones, and dicarboxylic acids. askiitians.comnumberanalytics.com

The presence of a tertiary hydrogen atom at the point of attachment of the isopropyl group to the cyclopentane (B165970) ring makes this position susceptible to oxidation. The initial step in the oxidation is often the abstraction of this tertiary hydrogen atom to form a relatively stable tertiary radical. This radical can then react with oxygen to form a hydroperoxide, which can subsequently decompose to form an alcohol or a ketone.

While specific studies on the detailed oxidation products of this compound are limited, based on the general reactivity of cycloalkanes, the expected major oxidation products would be 1-isopropylcyclopentanol and 2-cyclopentyl-2-propanone. Further oxidation could lead to ring-opening and the formation of dicarboxylic acids. askiitians.com

Oxidizing Agent Potential Product(s)
Strong Oxidants (e.g., KMnO₄, CrO₃)1-Isopropylcyclopentanol, 2-Cyclopentyl-2-propanone, Dicarboxylic acids
Catalytic Oxidation (e.g., with metal catalysts)Alcohols and Ketones

This table outlines potential oxidation products of this compound with different types of oxidizing agents.

Atmospheric Oxidation Pathways

The primary removal process for this compound in the atmosphere is through oxidation, mainly initiated by hydroxyl radicals (OH). rsc.org These highly reactive radicals are known as the "detergent of the atmosphere" because they are capable of oxidizing most chemicals found in the troposphere. harvard.edu The formation of OH radicals is dependent on solar radiation, making this oxidation pathway dominant during the daytime. harvard.edu

The reaction between an alkane, such as this compound, and an OH radical typically proceeds via hydrogen abstraction. harvard.edu The OH radical removes a hydrogen atom from the this compound molecule (RH), leading to the formation of water (H₂O) and an alkyl radical (R•). harvard.edu

RH + OH → R• + H₂O

Due to the structure of this compound, hydrogen abstraction can occur at several positions: the tertiary C-H bond on the isopropyl group, the secondary C-H bonds on the cyclopentane ring, or the primary C-H bonds of the methyl groups. The tertiary hydrogen is generally the most susceptible to abstraction due to the lower bond dissociation energy and the stability of the resulting tertiary radical.

Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an organic peroxy radical (RO₂•). harvard.edu

R• + O₂ → RO₂•

The fate of the peroxy radical is complex and can involve reactions with nitric oxide (NO) or other peroxy radicals, leading to a cascade of reactions that form various oxygenated products like alcohols, ketones, and nitrates. These reactions are a key part of atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols. nih.gov

The rate at which this compound reacts with OH radicals determines its atmospheric lifetime. While specific experimental data for this compound is not always available, rate coefficients for similar cycloalkanes and branched alkanes have been determined. copernicus.org For instance, studies on C3–C11 alkanes show that the reactivity with OH radicals is influenced by the number and type of C-H bonds in the molecule. copernicus.org Structure-activity relationship (SAR) models can be used to estimate these rate constants. copernicus.org The table below presents experimentally determined and SAR-estimated rate coefficients for related cycloalkanes.

Interactive Data Table: OH Radical Reaction Rate Coefficients for Cycloalkanes at Room Temperature

CompoundFormulakOH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) (Experimental)kOH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) (SAR Estimate)Reference
CyclopentaneC₅H₁₀4.85 ± 0.215.13 copernicus.org
Methylcyclopentane (B18539)C₆H₁₂5.89 ± 0.256.27 copernicus.org
Cyclohexane (B81311)C₆H₁₂6.83 ± 0.297.49 copernicus.org
This compoundC₈H₁₆Data not availableEstimate would be >6.0

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to remove organic pollutants by generating highly reactive species, most notably the hydroxyl radical (·OH). kirj.eewikipedia.org These processes are effective for the degradation of persistent organic compounds that are resistant to conventional treatment methods. mdpi.com The core principle of AOPs is the in-situ production of ·OH radicals in sufficient quantities to achieve water purification. kirj.ee

Common AOPs include ozonation at high pH, the use of ozone with hydrogen peroxide (O₃/H₂O₂), Fenton (Fe²⁺/H₂O₂) and photo-Fenton systems, and UV/photocatalysis (e.g., UV/TiO₂). wikipedia.orgmdpi.commdpi.com Once generated, the hydroxyl radicals aggressively and non-selectively attack organic molecules like this compound. kirj.ee

The degradation mechanism of this compound via AOPs would follow a similar initial step as atmospheric oxidation: hydrogen abstraction. The hydroxyl radical can abstract a hydrogen atom from the cycloalkane ring or the isopropyl substituent. kirj.ee

C₈H₁₆ + ·OH → C₈H₁₅• + H₂O

This initial step forms an alkyl radical, which is then rapidly oxidized in subsequent reactions, leading to the formation of intermediates such as alcohols and ketones. Through a series of oxidation steps, these intermediates are progressively broken down into smaller, less complex molecules, and can ultimately be mineralized into carbon dioxide (CO₂) and water (H₂O). researchgate.net

The effectiveness of different AOPs for degrading a compound like this compound can vary.

Ozone/Hydrogen Peroxide (Peroxone): This combination is effective because hydrogen peroxide accelerates the decomposition of ozone to form ·OH radicals. kirj.ee

Fenton/Photo-Fenton: The classical Fenton reaction uses ferrous ions to decompose hydrogen peroxide into hydroxyl radicals. mdpi.com The process is enhanced by UV light (photo-Fenton), which speeds up the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of radical production. mdpi.com

UV/TiO₂ Photocatalysis: In this process, a semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, which generates electron-hole pairs. These pairs react with water or hydroxide (B78521) ions to produce hydroxyl radicals on the catalyst's surface. mdpi.com

These processes ensure the rapid and efficient fragmentation of the this compound molecule. wikipedia.org

Substitution Reactions

Substitution reactions of this compound, a secondary alkyl halide precursor, typically involve the replacement of a leaving group on the cyclopentane ring with a nucleophile. For these reactions to occur, this compound must first be functionalized, for example, through free-radical halogenation to form a halo-isopropylcyclopentane.

A common example involves the reaction of a derivative, cis-1-chloro-2-isopropylcyclopentane, with a strong nucleophile like sodium methoxide (B1231860) in methanol. vaia.com This reaction can proceed via two competing mechanisms: substitution (Sₙ2) and elimination (E2). vaia.com

In the Sₙ2 pathway, the methoxide ion (CH₃O⁻) acts as a nucleophile and attacks the carbon atom bonded to the chlorine atom from the backside. This backside attack results in an inversion of stereochemistry at the reaction center. For cis-1-chloro-2-isopropylcyclopentane, the cis enantiomers are expected to undergo substitution more rapidly than the trans isomers because there is less steric hindrance from the adjacent isopropyl group for the nucleophile's backside attack. vaia.com

Interactive Data Table: Products of Reaction of cis-1-chloro-2-isopropylcyclopentane with Sodium Methoxide

Reaction TypeReactantNucleophile/BaseProduct(s)MechanismKey Feature
Substitution cis-1-chloro-2-isopropylcyclopentaneCH₃O⁻trans-1-methoxy-2-isopropylcyclopentaneSₙ2Inversion of stereochemistry. The product is optically active. vaia.com
Elimination cis-1-chloro-2-isopropylcyclopentaneCH₃O⁻1-isopropylcyclopentene, 3-isopropylcyclopenteneE2Formation of alkenes. The cis enantiomers react faster to form the more stable, substituted alkene. vaia.com

The choice between substitution and elimination is influenced by the nature of the nucleophile/base, the solvent, and the structure of the substrate. Strong, non-bulky bases like methoxide can act as both nucleophiles and bases, leading to a mixture of products. chegg.com

Rearrangement Reactions (e.g., Ring Enlargement)

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. solubilityofthings.comwiley-vch.de In cycloalkanes, these reactions are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. While cyclopropane (B1198618) and cyclobutane (B1203170) are highly strained, the cyclopentane ring in this compound has significantly less ring strain. acs.org However, rearrangements can still occur, particularly through carbocation intermediates.

A potential pathway for rearrangement in this compound would involve the formation of a carbocation on the ring, which could be generated, for example, after the loss of a leaving group from a substituted this compound.

Formation of a Carbocation: A secondary carbocation is formed on the cyclopentane ring.

Hydride or Alkyl Shift: The system can rearrange to a more stable carbocation. For example, a 1,2-hydride shift could move the positive charge to a different position. More significantly, if the carbocation is adjacent to the isopropyl group, a shift could lead to a more stable tertiary carbocation.

Ring Enlargement: A classic rearrangement for cyclopentylcarbinyl cations is ring enlargement to a more stable cyclohexyl cation. If a carbocation were formed on the isopropyl group's methyl carbon (a primary carbocation, which is highly unlikely to form directly but could be a theoretical intermediate), a rearrangement involving the migration of a C-C bond from the ring could lead to the expansion of the five-membered ring into a six-membered ring (cyclohexane derivative). This process relieves torsional strain and results in the thermodynamically favored cyclohexane chair conformation. While plausible under specific reaction conditions, such rearrangements are more common for systems with higher initial strain or with substituents that can better stabilize the transition states. acs.org

These reactions are a fundamental aspect of organic chemistry, allowing for the transformation of molecular skeletons into different structural forms. solubilityofthings.com

Environmental Research and Atmospheric Chemistry of Isopropylcyclopentane

Atmospheric Fate and Degradation Pathways

Once released into the atmosphere, isopropylcyclopentane is removed primarily through chemical reactions initiated by sunlight. Its atmospheric lifetime is dictated by its reactivity with key atmospheric oxidants.

The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. These reactions are typically initiated by the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of an alkyl radical, which then undergoes further reactions.

Table 1: Room Temperature Rate Constants (k) for the Reaction of OH Radicals with this compound and Structurally Related Cycloalkanes.
Compoundk (10-12 cm3 molecule-1 s-1)Reference
Methylcyclopentane (B18539)7.65 nih.gov
Cyclopentane (B165970)4.82 nih.gov
Isopropylcyclohexane13.9 nih.gov
Cyclohexane (B81311)7.13 nih.gov

The presence of a tertiary carbon atom at the junction of the isopropyl group and the cyclopentane ring in this compound is expected to be a primary site for hydrogen abstraction by OH radicals, leading to a relatively high reaction rate and, consequently, a short atmospheric lifetime.

Following the initial reaction with OH radicals, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), the peroxy radical can be converted to an alkoxy radical (RO•). The fate of this alkoxy radical is central to the photochemical degradation of this compound and can proceed via several pathways, including ring cleavage and the formation of stable, oxygenated products.

Table 2: Major Product Classes from the Photooxidation of Cycloalkanes.
ReactantProduct ClassesSignificanceReference
CyclopentaneCyclopentanone, Cyclopentyl nitrate, Carbonyls (from ring cleavage), FormaldehydeIndicates pathways involving both functionalization and fragmentation of the ring structure. sciencebeingjournal.com
CyclohexaneCyclohexanone, Cyclohexyl nitrate, Carbonyls (from ring cleavage), FormaldehydeSimilar to cyclopentane, showing common degradation mechanisms for cycloalkanes. sciencebeingjournal.com

Occurrence and Monitoring in Environmental Samples

This compound is associated with petroleum products, and its presence in the environment is often an indicator of contamination from sources such as gasoline, diesel, and jet fuel.

This compound has been identified as a component of gasoline and its vapors, leading to its detection in environmental samples, particularly in areas impacted by fuel spills or vehicular emissions. ny.gov For instance, a groundwater forensic evaluation report from a site in Port Angeles, Washington, documented the presence of this compound in a groundwater sample at a concentration of 0.08 µg/L, indicating contamination from petroleum storage tanks. wa.gov It has also been included as a target analyte in drinking water monitoring programs near fuel storage facilities, such as those for the US Navy's Red Hill Bulk Fuel Storage Facility, underscoring its relevance as an indicator of fuel contamination in water. jbphh-safewaters.org

In atmospheric studies, this compound has been detected in urban air. The Regional Air Pollution Study identified this compound as one of the many volatile organic compounds present in the atmosphere. epa.gov A comprehensive report on gasoline-related air pollutants in California also listed this compound, noting its atmospheric abundance as a result of vehicular emissions. ca.gov

Monitoring for volatile organic compounds like this compound in the subsurface is crucial for assessing contamination at sites like gas stations or industrial facilities. Soil gas monitoring is a key technique used for this purpose, as it provides information on the presence, distribution, and migration of volatile contaminants in the vadose zone (the unsaturated zone above the groundwater table). ca.gov

Two primary methods are employed for soil gas surveys:

Active Soil Gas Sampling : This technique involves actively pumping a volume of soil gas from a specific depth through a probe into a collection device, such as a canister or sorbent tube. ca.gov The samples are often analyzed on-site using portable gas chromatographs (GCs), providing real-time data to guide further investigation. ca.gov

Passive Soil Gas Sampling : This method involves burying a sorbent material, such as a low-density polyethylene (B3416737) (LDPE) membrane or a sorbent pen, in the ground for a period of time (days to weeks). dnoses.euenergy.gov Contaminant vapors in the soil gas diffuse into and are adsorbed by the sampler. dnoses.eu After retrieval, the sampler is analyzed in a laboratory to identify and quantify the captured VOCs. This approach is cost-effective and provides a time-integrated measure of soil gas concentrations. dnoses.eu

These techniques are effective for delineating the extent of subsurface contamination from fuel-related compounds, including this compound, and for assessing the potential for vapor intrusion into buildings. dnoses.eu

Biodegradation and Bioremediation Studies

The fate of this compound in soil and water is also influenced by microbial activity. Certain microorganisms have the metabolic capability to degrade hydrocarbons, a process that forms the basis of bioremediation strategies for contaminated sites.

Research on the biodegradation of alkyl-substituted cycloalkanes indicates that the structure of the molecule plays a significant role in its susceptibility to microbial attack. Studies have shown that for n-alkyl-substituted cycloalkanes, a sufficiently long alkyl side chain is often necessary for microorganisms to utilize the compound as a carbon source. sc.gov

The primary mechanism for the aerobic degradation of compounds like this compound involves the oxidation of the alkyl side chain. For instance, studies on the degradation of long-chain n-alkylcyclohexanes and n-alkylcyclopentanes by bacteria such as Alcanivorax sp. have demonstrated that the terminal methyl group of the alkyl chain is initially oxidized to a carboxylic acid. wa.gov This is followed by a process known as β-oxidation, where the alkyl chain is sequentially shortened, eventually leading to the degradation of the entire molecule. wa.gov The cyclopentane ring itself may be cleaved subsequently. This metabolic pathway is a common strategy employed by hydrocarbon-degrading bacteria to break down complex organic molecules found in petroleum. wa.gov

Bioremediation, which leverages these natural microbial processes, is considered a cost-effective and environmentally friendly approach for cleaning up soils contaminated with petroleum hydrocarbons. researchgate.net Techniques can involve stimulating the indigenous microbial populations (biostimulation) or introducing specialized microorganisms to the contaminated site (bioaugmentation).

Environmental Impact Assessment Frameworks

The environmental impact of this compound, a volatile organic compound (VOC) typically found in petroleum-based fuel mixtures, is evaluated through structured risk assessment frameworks designed for chemical substances. These frameworks, established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), provide a systematic approach to determine the potential for unreasonable risk to health or the environment. service.gov.ukfigshare.com For petroleum hydrocarbons, which are complex substances, this assessment often involves a specialized approach known as the "Hydrocarbon Block Method," where constituents are grouped into "blocks" based on similar physical-chemical properties and environmental fate. concawe.eu this compound would be included in a block of C8 cycloalkanes.

The assessment process is fundamentally composed of four main stages: hazard identification, exposure assessment, effects assessment, and risk characterization.

Hazard Identification This initial step involves identifying the potential adverse effects the substance can cause to organisms in the environment. For a substance like this compound, this would include evaluating its potential for ecotoxicity in aquatic and terrestrial organisms, as well as its role in atmospheric chemical processes that can lead to environmental effects like the formation of ground-level ozone.

Exposure and Effects Assessment The core of the quantitative risk assessment lies in comparing the predicted exposure with the concentration at which no adverse effects are expected.

Predicted Environmental Concentration (PEC): The PEC is an estimation of the concentration of a chemical that is likely to be found in various environmental compartments (air, water, soil). itrcweb.org Its calculation is based on the substance's properties, emission rates, and its fate and transport in the environment. copernicus.org A critical factor for VOCs like this compound is its atmospheric lifetime, which is primarily determined by its reaction rate with hydroxyl (OH) radicals, the atmosphere's primary "detergent." researchgate.net While direct experimental data for this compound is scarce, the rate constant for the closely related compound, isopropylcyclohexane, provides a reasonable surrogate. nih.gov

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. bris.ac.uk It is derived from ecotoxicity data (e.g., LC50, EC50, or NOEC values) from laboratory tests on various organisms, such as fish, invertebrates (like Daphnia), and algae. bris.ac.ukd-nb.info An assessment factor is applied to the lowest available toxicity value to account for uncertainties and to extrapolate from laboratory conditions to the complex natural environment. southernaerosol.com

Table 1: Key Parameters in the Environmental Risk Assessment of this compound (using surrogate data)

ParameterDescriptionValue / MethodReference
Atmospheric DegradationRate constant for the reaction with OH radicals, which determines atmospheric persistence.k(OH) ≈ 1.39 x 10-11 cm3 molecule-1 s-1 (for Isopropylcyclohexane at 298 K) nih.gov
Atmospheric Lifetime (τ)The average time the compound remains in the atmosphere. Calculated as τ = 1 / (k(OH) * [OH]).~20 hours (assuming an average [OH] of 2.0 x 106 molecules cm-3)Calculation based on nih.gov
PEC CalculationPredicted Environmental Concentration. Derived from models considering release rates and environmental fate.Requires specific emission scenarios and modeling. itrcweb.org
PNEC DerivationPredicted No-Effect Concentration. Derived from the lowest reliable ecotoxicity data (e.g., NOEC) divided by an assessment factor.Requires ecotoxicity data for relevant aquatic and terrestrial species. bris.ac.uk

Risk Characterization The final step in the framework is risk characterization, where the PEC is compared to the PNEC. This is typically expressed as a risk characterization ratio (RCR):

RCR = PEC / PNEC

If the RCR is less than 1, it is generally concluded that the chemical is unlikely to pose an environmental risk under the assessed conditions. If the RCR is greater than or equal to 1, it indicates a potential risk, which may trigger a need for more refined assessment or the implementation of risk management measures. itrcweb.org

Atmospheric Chemistry Considerations Beyond direct toxicity, the atmospheric chemistry of this compound is a critical component of its environmental impact assessment due to its role as a VOC. Two key impacts are the formation of ground-level ozone and secondary organic aerosols (SOA).

Ozone Formation Potential: The potential of a VOC to contribute to the formation of tropospheric ozone is often quantified using scales like the Maximum Incremental Reactivity (MIR) or Photochemical Ozone Creation Potential (POCP). bris.ac.ukca.gov These values represent the mass of ozone formed per mass of VOC added to a specific atmospheric model scenario. umn.edu Compounds with higher MIR values have a greater tendency to generate ozone. umn.edu

Secondary Organic Aerosol (SOA) Formation: The atmospheric oxidation of VOCs like this compound can lead to the formation of lower volatility products that condense to form SOA, a significant component of particulate matter (PM2.5). semanticscholar.org The SOA yield, defined as the mass of aerosol formed per mass of hydrocarbon reacted, is a key parameter. Studies on similar compounds show that cyclic alkanes generally have higher SOA yields compared to their linear or branched counterparts, as ring-opening reactions can efficiently add oxygen-containing functional groups that reduce volatility. d-nb.infofrontiersin.org

Table 2: Atmospheric Impact Indicators for this compound and Related Compounds

Impact IndicatorCompound ClassTypical Value / FindingSignificanceReference
Ozone Formation Potential (MIR)Branched C8 Alkanes (surrogate)~1.57 g O3 / g VOCIndicates a moderate potential to contribute to smog formation. epa.gov
Secondary Organic Aerosol (SOA) YieldCyclic Alkanes (e.g., Cyclododecane)Yields can be significantly higher than for linear or branched alkanes.Cyclic structure suggests a potentially important precursor for particulate matter. d-nb.infofrontiersin.org

The application of these comprehensive frameworks allows for a science-based evaluation of the environmental risks associated with this compound, considering its entire lifecycle from emission to its ultimate fate and effects in the environment.

Advanced Applications and Research Frontiers for Isopropylcyclopentane

Role in Materials Science Research

In materials science, the distinctive structure of isopropylcyclopentane has made it a valuable compound for researchers aiming to create novel materials with specific, desirable properties. solubilityofthings.com Its potential extends to polymer chemistry and the development of specialized chemical formulations. smolecule.com

The synthesis of new materials is a cornerstone of modern innovation, and this compound serves as a fundamental building block in this endeavor. solubilityofthings.com Organic synthesis, the process of constructing organic compounds, often utilizes simpler molecules as starting points to build more complex structures. rroij.com this compound's framework is leveraged in the production of specialty chemicals, polymers, and resins. Its structure can be chemically modified to create derivatives with specific functionalities. For instance, the introduction of functional groups allows it to be incorporated into larger molecular architectures, a strategy used to design and build new materials with tailored characteristics. uab.cat

The thermal stability of a polymer—its ability to withstand heat without significant degradation—is a critical property for many advanced applications, from electronics to aerospace components. polymer-search.commdpi.com The chemical structure of a polymer's constituent monomers is a key factor influencing its thermal stability. polymer-search.com While research into polymers directly incorporating the this compound unit is an ongoing field, derivatives of the compound have shown utility in specialized compositions.

A notable application is in the field of photoresists, which are light-sensitive materials used in microfabrication processes like lithography to create patterns on substrates. allresist.com Patent literature discloses the use of 1-isopropylcyclopentane-1-yl (meth)acrylate , a derivative of this compound, as a monomer component in the synthesis of polymers for photoresist compositions. googleapis.comgoogleapis.com These polymers are designed to have specific properties, including thermal stability, that are essential for the performance of the resist film during the lithography process. googleapis.comgoogleapis.com The inclusion of cyclic aliphatic structures, such as the cyclopentane (B165970) ring, into the polymer backbone can enhance thermal properties. rsc.org

Application Area This compound Derivative Function/Property Reference
Photoresist Compositions1-isopropylcyclopentane-1-yl (meth)acrylateMonomer for polymer synthesis googleapis.comgoogleapis.com

Applications in Pharmaceutical and Medicinal Chemistry Research

The quest for new therapeutic agents is a driving force in scientific research, and this compound has emerged as a valuable scaffold in this domain. solubilityofthings.comsmolecule.com Its structural features are being explored for the development of new drugs and as a foundational element in drug design. smolecule.com

In pharmaceutical chemistry, intermediates are the chemical building blocks used during the synthesis of Active Pharmaceutical Ingredients (APIs). pyglifesciences.comtheasengineers.com this compound and its derivatives function as such intermediates. biomart.cnchemicalbook.com Their role is to provide a core structure that can be elaborated through a series of chemical reactions to produce a final, more complex molecule with therapeutic activity. pyglifesciences.com The use of specific intermediates allows for the efficient and targeted synthesis of novel drug candidates. pharmafeatures.com For example, compounds like (1S,3R)-rel-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid are listed as building blocks, indicating the utility of the this compound core in constructing molecules for pharmaceutical research. bldpharm.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating how the chemical structure of a compound influences its biological activity. A significant area of research involving the this compound moiety is the development of antagonists for the C-C chemokine receptor 2 (CCR2). The CCR2 receptor is implicated in various inflammatory diseases, making it a key target for drug discovery. ebi.ac.uktandfonline.com

Researchers have synthesized and studied a series of 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as potent CCR2 antagonists. ebi.ac.ukresearchgate.net In these studies, the this compound core serves as a central scaffold. SAR studies revealed that while the system could tolerate a wide variety of substituents on the indenyl ring with minor changes in binding affinity, minor structural modifications significantly impacted the structure-kinetics relationship (SKR), particularly the drug-target residence time. ebi.ac.uk

By combining SAR and SKR optimization, researchers were able to identify compounds with both high affinity and long residence time, a crucial factor for clinical efficacy. ebi.ac.uknih.gov

Compound Class Target Key Research Finding Reference
3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamidesCCR2Combination of SAR and SKR studies led to the discovery of a high-affinity antagonist with a long residence time (Compound 15a: Kᵢ = 2.4 nM; RT = 714 min). ebi.ac.ukresearchgate.net ebi.ac.ukresearchgate.net
Cyclopentane-based antagonistsCCR2Minor structural changes (e.g., removal of a halogen) can cause substantial changes in residence time without altering binding affinity. nih.gov nih.gov

Utility in Petroleum and Fuel Science Research

This compound is a naturally occurring component of crude oil and is found in refined petroleum products such as gasoline. chemicalbook.comnih.gov In the context of fuel science, it is classified as a naphthene, or cycloalkane. researchgate.netunirioja.es The composition of gasoline is complex, comprising a mixture of paraffins (alkanes), isoparaffins (branched alkanes), olefins (alkenes), naphthenes, and aromatics. unirioja.es

Fuel Component Class Example Compounds Found in Gasoline Significance Reference
Naphthenes (Cycloalkanes)Cyclohexane (B81311), Methylcyclohexane, This compound Contribute to the overall octane (B31449) number and performance characteristics of the fuel. researchgate.netunirioja.es
AromaticsBenzene, TolueneHigh octane boosters, but their content is often regulated. unirioja.es
Isoparaffins (Branched Alkanes)Iso-octaneKey components for high octane ratings. unirioja.es

Components of Fuel Formulations

This compound is a naturally occurring component in crude oil and, consequently, is found in various refined fuels, including gasoline and jet fuel. uobabylon.edu.iqcdc.gov Detailed hydrocarbon analyses (DHA) of commercial fuels have consistently identified its presence.

Research and analysis of fuel compositions reveal the inclusion of this compound in different fuel grades. For instance, a study of winter-grade E10 gasoline identified this compound as one of the many hydrocarbon compounds present in the fuel mixture. ca.gov Similarly, it has been listed as a naphthenic component in the chemical breakdown of regular gasoline. unirioja.es Its presence in gasoline blends is significant as cycloalkanes (naphthenes) are one of the main hydrocarbon groups in gasoline, along with paraffins (alkanes), olefins, and aromatics. unirioja.escore.ac.uk The properties of these components are critical for meeting fuel specifications, such as octane number and volatility, which is measured by the Reid Vapor Pressure (RVP). core.ac.ukpatsnap.com

The following table details the presence of this compound in a specific gasoline sample analysis.

Fuel Sample Component Analysis
Compound Name CAS Number
This compound3875-51-2
n-Propylcyclopentane2040-96-2
2,3,5-Trimethylhexane1069-53-0
2,4-Dimethylheptane2213-23-2
Data sourced from a study on light-duty alternative fuel vehicles. nrel.gov

In aviation, jet fuels like JP-5 and JP-8 are primarily composed of C9 to C16 hydrocarbons, with a significant portion being linear and branched paraffins and naphthenes (cycloalkanes). cdc.gov this compound falls within this category of naphthenic hydrocarbons that constitute the bulk of jet fuel. The addition of sustainable blending components to conventional jet fuel is a modern manufacturing process to create Sustainable Aviation Fuel (SAF). czapp.com The base jet fuel to which these components are added is a complex mixture of hydrocarbons, including various cycloalkanes. cdc.govczapp.com

Refining Processes

In petroleum refining, crude oil is separated into various fractions through processes like fractional distillation. uobabylon.edu.iq this compound, as a component of the crude oil mixture, is separated into these fractions based on its boiling point. uobabylon.edu.iqepa.gov It is typically found in naphtha, a major refinery stream used to produce high-octane gasoline components. epa.govtajhizkala.ir

Refining processes aim to upgrade lower-value hydrocarbon streams into more valuable products like gasoline. Key processes involving naphthenes like this compound include:

Catalytic Reforming: This process is designed to increase the octane number of naphtha. It converts paraffins and naphthenes into high-octane aromatic compounds. mines.edu Cycloalkanes such as this compound are dehydrogenated to form aromatics, a process which also produces significant amounts of hydrogen, a valuable byproduct for other refinery operations. mines.edu

Hydrocracking and Hydroisomerization: In processes like the production of certain synthetic jet fuels (HEFA-SPK), hydrocracking and hydroisomerization are used to break down and rearrange hydrocarbon molecules to meet the stringent property requirements for aviation fuel. icao.int The conversion of naphthenes is a key part of these reactions. kuleuven.be

Solvent in Purification Processes: Saturated hydrocarbons, including this compound, can be used as solvents in specific purification processes within a refinery, such as in the distillation of crude isoprene (B109036) to remove impurities. google.com

The table below shows the research octane number (RON) and motor octane number (MON) for this compound compared to other C8 hydrocarbons, illustrating its octane characteristics relevant to fuel blending and refining.

CompoundFormulaResearch Octane Number (RON)Motor Octane Number (MON)
This compoundC8H1681.176.2
n-OctaneC8H18-15-20
2,2,4-Trimethylpentane (Isooctane)C8H18100100
Data sourced from a study on gasoline blending. uct.ac.za

Theoretical Contributions to Understanding Cyclic Hydrocarbons

Beyond its direct industrial applications, this compound serves as a valuable tool in fundamental chemical research, particularly in the study of other cyclic hydrocarbons.

Model Compound for Aliphatic Cycloalkane Studies

In scientific research, complex systems are often understood by studying simpler, representative molecules. This compound has been selected as a model compound in various studies to understand the behavior of aliphatic cycloalkanes. kuleuven.beresearchgate.net

Researchers have used this compound as a simple model system to investigate the selective bromination of tertiary hydrogen atoms in cycloalkanes. researchgate.net Its structure, featuring a tertiary hydrogen at the point where the isopropyl group attaches to the cyclopentane ring, provides a specific reaction site to study reaction mechanisms.

In the context of hydroconversion, a critical process for upgrading heavy oils, this compound has been employed as a model naphthenic molecule. kuleuven.be Studies on its reaction pathways over various catalysts provide insights into the complex ring-opening and isomerization reactions that occur with the naphthenic fractions of heavy petroleum feedstocks. kuleuven.be

Furthermore, the physical and thermodynamic properties of this compound are included in databases used to develop and validate predictive models for hydrocarbons. acs.orgmdpi.com Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties, use data from compounds like this compound to build robust predictive tools for a wide range of cycloalkanes. nih.gov These theoretical models are essential for chemical engineering, enabling the design and optimization of processes without extensive empirical measurements. acs.org

Q & A

Q. What is the correct IUPAC nomenclature for isopropylcyclopentane, and what methodology ensures accurate structural identification?

The IUPAC name for this compound is 2-cyclopentylpropane , derived by selecting the longest carbon chain (propane) and numbering the cyclopentyl substituent at the second carbon . To confirm structural identity, researchers should combine spectroscopic techniques (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) with computational tools like molecular modeling software (e.g., Gaussian) to validate bond angles and substituent positions.

Q. How can researchers optimize the synthesis of this compound to minimize side products like cyclooctane?

The dibromination of this compound under controlled radical conditions (e.g., using NBS in CCl4_4) yields a single dominant product due to steric hindrance directing bromine addition to the less substituted cyclopentane carbon . Reaction monitoring via GC-MS and adjusting reaction time/temperature reduces cyclooctane formation.

Q. What experimental methods are critical for characterizing the purity of this compound in hydrocarbon mixtures?

Gas chromatography (GC) with flame ionization detection (FID) is essential, using reference standards (e.g., n-propylcyclopentane, methylcyclopentane) to calibrate retention indices . Purity thresholds (>98%) can be confirmed via integration of chromatographic peaks and comparison with known impurity profiles.

Advanced Research Questions

Q. How do researchers resolve contradictions in thermodynamic property measurements (e.g., boiling point, density) between experimental and computational data for this compound?

Discrepancies often arise from force field parameterization in simulations. Researchers should cross-validate experimental data (e.g., CRC Handbook-reported boiling point: 126.4°C ) with ab initio calculations (e.g., using DFT with B3LYP/6-31G* basis sets). Systematic error analysis, including calibration of lab equipment and benchmarking against analogous compounds (e.g., methylcyclopentane), improves reliability .

Q. What strategies mitigate challenges in isolating this compound from complex hydrocarbon matrices during detailed hydrocarbon analysis (DHA)?

Advanced DHA requires multidimensional chromatography (e.g., GC×GC) paired with high-resolution mass spectrometry (HRMS) to separate co-eluting isomers. For example, distinguishing this compound from n-propylcyclopentane requires optimizing column polarity (e.g., using a 50% phenyl/50% dimethyl polysiloxane phase) and monitoring unique fragment ions (e.g., m/z 97 for cyclopentane derivatives) .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate reaction mechanisms involving this compound in catalytic systems?

Isotopic tracer studies, combined with kinetic isotope effect (KIE) measurements, reveal whether hydrogen abstraction or radical recombination dominates in reactions. For instance, deuterium labeling at the cyclopentane ring versus the isopropyl group can track regioselectivity in halogenation pathways .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound’s solubility across solvents (e.g., ethanol vs. benzene)?

Multivariate regression models accounting for solvent polarity (e.g., Hansen solubility parameters) and temperature-dependent solubility curves can resolve inconsistencies. Researchers must report confidence intervals and use ANOVA to assess reproducibility across datasets .

Methodological Guidance

  • Data Presentation : Tabulate thermodynamic properties (Table 1) and reference computational vs. experimental values with error margins.
    Table 1 : Key Properties of this compound

    PropertyExperimental ValueComputational Value (DFT)Source
    Boiling Point (°C)126.4128.1 (±1.5)
    Density (g/cm³, 20°C)0.77650.782 (±0.005)
  • Critical Analysis : When conflicting data arise (e.g., chromatographic retention times vs. NMR shifts ), prioritize peer-reviewed datasets and disclose calibration protocols.

  • Ethical Compliance : Adhere to safety protocols for volatile hydrocarbons (e.g., fume hood use, flammability controls ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylcyclopentane
Reactant of Route 2
Reactant of Route 2
Isopropylcyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.